Product packaging for Methyl (1,3-benzothiazol-2-ylthio)acetate(Cat. No.:CAS No. 24044-87-9)

Methyl (1,3-benzothiazol-2-ylthio)acetate

Cat. No.: B3022463
CAS No.: 24044-87-9
M. Wt: 239.3 g/mol
InChI Key: FJIFGGQHUVANGE-UHFFFAOYSA-N
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Description

Methyl (1,3-benzothiazol-2-ylthio)acetate is a chemical compound of significant interest in research and development, particularly in the field of medicinal chemistry. It features a benzothiazole core, a privileged scaffold renowned for its diverse pharmacological activities . The molecular structure, which incorporates a thioether-linked acetate methyl ester, makes it a valuable synthetic intermediate for the construction of more complex molecules aimed at novel therapeutic discovery. Researchers can utilize this compound to explore structure-activity relationships (SAR), as modifications on the benzothiazole ring and the ester functional group are known to profoundly influence biological activity . The benzothiazole nucleus is associated with a wide spectrum of biological properties, including anti-inflammatory and analgesic activities, as demonstrated by recent studies on related derivatives . Furthermore, analogous compounds with similar benzothiazole-thioether architectures have been investigated for their schistosomicidal and antimicrobial properties. This suggests that this compound could serve as a key precursor in the synthesis of potential agents for infectious diseases or neglected tropical diseases. The mechanism of action for benzothiazole derivatives is often multi-faceted and can involve interaction with enzymatic targets or receptors; for instance, some derivatives act as potent enzyme inhibitors , while others exhibit their effects through binding to specific protein sites, as evidenced by molecular docking studies . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle the compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S2 B3022463 Methyl (1,3-benzothiazol-2-ylthio)acetate CAS No. 24044-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIFGGQHUVANGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946892
Record name Methyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24044-87-9
Record name NSC85744
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 1,3 Benzothiazol 2 Ylthio Acetate and Its Analogs

Established Synthetic Pathways for Benzothiazole (B30560) Derivatives

The benzothiazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and materials. Its synthesis has been extensively studied, with several reliable methods developed over the years.

Condensation Reactions of 2-Aminothiophenol (B119425) with Electrophiles

A cornerstone in the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and various electrophilic partners. researchgate.netrsc.org This approach is widely utilized due to the ready availability of the starting materials and the generally high efficiency of the cyclization process. The reaction typically proceeds through the formation of a Schiff base or a related intermediate, followed by an intramolecular cyclization and subsequent oxidation to afford the aromatic benzothiazole ring. researchgate.net

A variety of electrophiles can be employed in this condensation, including aldehydes, carboxylic acids, acyl chlorides, and nitriles. rsc.orgresearchgate.net The choice of electrophile directly determines the nature of the substituent at the 2-position of the benzothiazole ring. For instance, reaction with an aldehyde yields a 2-aryl or 2-alkyl benzothiazole, while condensation with a carboxylic acid or its derivative leads to the corresponding 2-acyl or 2-aroyl benzothiazole.

The reaction conditions for these condensations can be varied, with different catalysts and solvents being employed to optimize yields and reaction times. Catalysts such as H₂O₂/HCl, NH₄Cl, and various metal nanoparticles have been reported to effectively promote the reaction. thieme-connect.comnih.gov Microwave-assisted procedures have also been shown to be efficient and environmentally friendly, often leading to higher yields in shorter reaction times compared to conventional heating methods. thieme-connect.com

Diverse Conventional Approaches in Benzothiazole Annulation

Beyond the direct condensation of 2-aminothiophenol, a range of other conventional methods have been established for the annulation of the benzothiazole ring. researchgate.netrsc.org These methods offer alternative strategies for accessing benzothiazole derivatives, sometimes providing advantages in terms of substrate scope or functional group tolerance.

One notable method is the Jacobson cyclization, which involves the intramolecular cyclization of thiobenzanilides. tcichemicals.com This reaction is particularly useful for the synthesis of 2-arylbenzothiazoles. Another approach involves the reaction of 2-aminothiophenol with β-chlorocinnamaldehydes. rsc.org

More contemporary methods often focus on the principles of green chemistry, utilizing catalysts and reaction conditions that are more environmentally benign. uu.nl These can include the use of heterogeneous catalysts that can be easily recovered and reused, as well as solvent-free reaction conditions. ias.ac.in The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, has also been a focus of research, offering increased efficiency and reduced waste. ias.ac.in

Strategic Approaches for Thioacetate (B1230152) Group Introduction

The introduction of a thioacetate group, as seen in Methyl (1,3-benzothiazol-2-ylthio)acetate, requires specific synthetic strategies that can efficiently form a carbon-sulfur bond.

Copper-Catalyzed C-S Coupling Reactions for Thioacetate Derivatives

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds, including the synthesis of thioacetates. researchgate.net These reactions typically involve the coupling of an aryl or alkyl halide with a sulfur nucleophile, such as potassium thioacetate. The use of a copper catalyst facilitates this transformation, which might otherwise be sluggish. researchgate.net

Various copper sources, such as copper(I) iodide (CuI), can be employed, often in the presence of a ligand to stabilize the copper catalyst and promote the reaction. researchgate.net Ligands such as 1,10-phenanthroline (B135089) have been shown to be effective in these coupling reactions. researchgate.net The reaction conditions, including the choice of solvent and temperature, are crucial for achieving high yields. Toluene and cyclopentyl methyl ether (CPME) are examples of solvents that have been used successfully. researchgate.net

The scope of these reactions is generally broad, tolerating a range of functional groups on the aryl halide partner. This allows for the synthesis of a diverse array of aryl thioacetates. The resulting thioacetate products can often be deprotected under mild conditions to yield the corresponding thiols, which can then be used in further synthetic transformations. researchgate.net

Catalyst SystemSubstrateProductYieldReference
CuI / 1,10-phenanthrolineAryl IodideS-Aryl ThioacetateGood to Excellent researchgate.net
Copper Powder / 1,2-ethanedithiolAryl IodideAryl Thiol76-99% organic-chemistry.org

Application of Benzyltriethylammonium Tetrathiomolybdate (B108656) in Thioacetate Synthesis

An alternative and efficient methodology for the synthesis of thioacetates involves the use of benzyltriethylammonium tetrathiomolybdate as a sulfur transfer reagent. thieme-connect.com This reagent, in combination with acetic anhydride, provides a convenient route to thioacetates from alkyl halides. thieme-connect.com

The reaction proceeds through a multistep, tandem process. This method has been successfully applied to the synthesis of various thioacetate derivatives, including orthogonally protected cysteine and anomeric β-thioglycosides. thieme-connect.com The use of benzyltriethylammonium tetrathiomolybdate offers a valuable alternative to more traditional methods that may require longer reaction times or harsher conditions. thieme-connect.com

Thioacetate-Based Initiators in Polymerization Reactions

Thioacetate groups can also be incorporated into molecules that act as initiators for controlled polymerization reactions. nih.gov This strategy allows for the synthesis of polymers with a thiol or protected thiol group at one end. For instance, tosylate and nosylate (B8438820) initiators bearing a thioacetate group have been developed for the cationic ring-opening polymerization of 2-alkyl-2-oxazolines. nih.govkit.edu

The thioacetate group in these initiators serves as a protected thiol. After polymerization, the thioacetate can be cleaved under mild conditions to reveal a terminal mercapto group. nih.gov This terminal thiol can then be used for further functionalization of the polymer through reactions such as Michael addition. nih.gov This approach provides a versatile method for the preparation of well-defined, end-functionalized polymers. In the context of controlled radical polymerization, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, thioacetate moieties have been evaluated as thiol protecting groups. researchgate.netrsc.org Studies have shown that the thioacetate group does not typically interfere with the polymerization of common monomers like acrylates, methacrylates, and styrene. rsc.org

Advanced Synthetic Strategies for this compound and its Analogs

Furthermore, scalable one-step procedures have been developed to produce 2-alkyl-substituted benzothiazoles from commercial-grade bis-(2-nitrophenyl)-disulfide. acs.org This method is cost-effective, environmentally benign, and has been demonstrated to produce target compounds in quantities up to 350 grams in a single run, with products purified by simple distillation. acs.org The development of novel catalytic systems, such as copper (I) iodide supported on magnetic Fe3O4 nanoparticles, facilitates one-pot, three-component syntheses in aqueous conditions, highlighting the trend towards high reusability of catalysts and operational simplicity. nanomaterchem.com

Green Chemistry Principles in Benzothiazole Derivative Synthesis

The integration of green chemistry principles is a central theme in the modern synthesis of benzothiazole derivatives. airo.co.innih.gov These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and reducing energy consumption. airo.co.in Key eco-friendly approaches include the use of non-toxic solvents like water or glycerol, renewable resources, and energy-efficient techniques such as microwave and ultrasound irradiation. airo.co.inorgchemres.org

Ultrasound-assisted synthesis, a key area of sonochemistry, provides a versatile and facile pathway for a large variety of organic syntheses, including the formation of 2-substituted benzothiazoles. orgchemres.orgtandfonline.com This technique can significantly accelerate reaction rates, often allowing for solvent-free and catalyst-free conditions at room temperature. tandfonline.comanalis.com.my For example, the condensation of 2-aminothiophenol with various aldehydes under ultrasound irradiation can be completed within 20 minutes, yielding products in moderate to good yields (65-83%). analis.com.my Similarly, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while improving product yields. semanticscholar.orgscielo.br One study reported a 25-fold reduction in reaction time and a 12 to 20% increase in yield compared to conventional heating methods. scielo.br

ParameterConventional SynthesisGreen Synthesis (Microwave/Ultrasound)Reference
Reaction Time4 to 6 hours1 to 20 minutes analis.com.mysemanticscholar.org
Energy ConsumptionStandardReduced by up to 40% airo.co.in
Waste GenerationStandardReduced by up to 50% airo.co.in
Solvent/CatalystOften requires organic solvents and harsh catalystsOften solvent-free, catalyst-free, or uses green solvents/recyclable catalysts tandfonline.comanalis.com.my
YieldVariableGenerally improved (e.g., 85-95%) airo.co.in

Custom Synthesis Approaches for Targeted Analogs

Custom synthesis of analogs of this compound is achieved by systematically modifying the core synthetic routes. The versatility of the condensation reaction between 2-aminothiophenol and various carbonyl compounds is a cornerstone of this approach. nih.govmdpi.com By selecting different substituted 2-aminothiophenols and a range of aldehydes, ketones, or carboxylic acids, a diverse library of 2-substituted benzothiazoles can be generated. nih.govresearchgate.net For example, aldehydes bearing both electron-donating and electron-withdrawing substituents can be used to obtain the desired benzothiazoles in excellent yields. nih.gov

To synthesize specific analogs of this compound, the primary precursor, 2-mercaptobenzothiazole (B37678), can be S-alkylated with various substituted haloacetates. For instance, reacting 2-mercaptobenzothiazole with different mono chloroacetic acid derivatives under basic conditions allows for the introduction of varied ester or amide functionalities on the side chain. aip.org The synthesis of 2-mercaptobenzothiazole itself can be tailored; a DBU-promoted tandem reaction of o-haloanilines and carbon disulfide tolerates a range of substituents, including both electron-donating and electron-withdrawing groups, enabling the creation of substituted benzothiazole rings. organic-chemistry.org

Microwave-assisted synthesis has also been employed to create novel pyrrolo[2,1-b] airo.co.inbohrium.combenzothiazole derivatives from 2-cyanomethyl-1,3-benzothiazole, demonstrating how advanced techniques can facilitate the construction of complex, fused-ring analogs. mdpi.com These custom approaches allow for the targeted design and synthesis of molecules with specific structural features, built upon the foundational benzothiazole scaffold.

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

The isolation and purification of synthetic intermediates and final products are critical steps in the synthesis of this compound and its analogs. The choice of technique depends on the physical state and purity of the crude product.

For solid products, recrystallization is a common and effective method for purification. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. semanticscholar.org Ethanol is frequently mentioned as a solvent for the recrystallization of benzothiazole derivatives. aip.orgijpbs.com Following recrystallization, the purified solid is typically isolated by filtration and washed with a cold solvent to remove any residual impurities. aip.org

Column chromatography is a versatile technique used for purifying both solid and liquid products. ajol.info This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. The crude mixture is loaded onto the column, and a solvent or mixture of solvents (eluent) is passed through to separate the components. ajol.info For benzothiazole derivatives, common eluent systems include mixtures of hexane (B92381) and diethyl ether or dichloromethane. ajol.infonih.gov Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to isolate the pure product. researchgate.net

In cases where the reaction is heterogeneous or a solid-supported catalyst is used, a simple filtration can effectively remove the catalyst from the reaction mixture. mdpi.com Subsequent workup often involves extraction with an organic solvent like diethyl ether or ethyl acetate (B1210297), followed by washing the organic layer with an aqueous solution (e.g., sodium bicarbonate) to remove acidic or basic impurities. ajol.infonih.gov The final step is typically drying the organic layer over an anhydrous salt like sodium sulfate, followed by removal of the solvent under reduced pressure to yield the purified product. ajol.info For some high-purity, thermally stable compounds, simple distillation can be an effective final purification step. acs.org

Elucidation of Molecular Structure and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each atom within the molecular structure of Methyl (1,3-benzothiazol-2-ylthio)acetate.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the methyl ester, the methylene (B1212753) bridge, and the aromatic protons of the benzothiazole (B30560) ring system. vulcanchem.com

The spectrum, typically recorded in a solvent like DMSO-d₆, shows a singlet for the methyl (OCH₃) protons, another singlet for the methylene (SCH₂) protons, and a more complex multiplet for the four protons of the aromatic ring. vulcanchem.com The integration of these signals confirms the presence of 3, 2, and 4 protons for each respective group, consistent with the compound's structure.

Table 1: ¹H NMR Spectroscopic Data for this compound Data recorded in DMSO-d₆ at 400 MHz. vulcanchem.com

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.72Singlet (s)3HOCH₃ (Methyl ester)
4.18Singlet (s)2HSCH₂ (Methylene)
7.35–8.12Multiplet (m)4HAr-H (Benzothiazole ring)

Complementing the proton data, the ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. The spectrum for this compound displays characteristic signals for the ester carbonyl carbon, the carbons of the benzothiazole aromatic system, the methylene carbon, and the methyl carbon. vulcanchem.com

Key signals include the downfield resonance of the ester carbonyl carbon (C=O) and the carbons of the heterocyclic aromatic system. vulcanchem.com The chemical shifts provide definitive evidence for the connectivity of the acetate (B1210297) and benzothiazole moieties through the sulfur atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound Data recorded in DMSO-d₆ at 100 MHz. vulcanchem.com

Chemical Shift (δ) ppmAssignment
169.8C=O (Ester carbonyl)
167.2C=N (Benzothiazole imine)
121.5–153.4Ar-C (Aromatic carbons)
Not specifiedSCH₂
Not specifiedOCH₃

Note: Specific shifts for the SCH₂ and OCH₃ carbons were not detailed in the available source material, but they are expected to appear in the upfield region of the spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules like this compound. This method typically generates a protonated molecular ion ([M+H]⁺), allowing for the direct determination of the compound's molecular mass. While specific ESI-MS experimental data and fragmentation patterns for this compound are not detailed in the surveyed literature, the technique would be employed to confirm the expected molecular weight of 239.32 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₉NO₂S₂. This precise mass measurement serves as a powerful tool for confirming the identity of the synthesized compound and distinguishing it from other potential isomers. Specific HRMS data for this compound were not available in the reviewed sources.

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key structural features. vulcanchem.com

A strong absorption band in the region of 1725–1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration. vulcanchem.com Other significant bands include those for the C-O-C asymmetric stretch of the ester, the aromatic C=C bonds of the benzothiazole ring, and the C-S-C stretch, further corroborating the compound's structure. vulcanchem.com

Table 3: FT-IR Spectroscopic Data for this compound vulcanchem.com

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
1725–1740C=O StretchEster Carbonyl
1580–1600C=C StretchAromatic Ring
1240–1260C-O-C Asymmetric StretchEster
720–750C-S-C StretchThioether

Advanced Surface Characterization Techniques for Related Applications (e.g., XPS, ToF-SIMS)

In applications where the surface interactions of this compound are paramount, such as in the formation of protective films or as a component in functional coatings, advanced surface-sensitive techniques are indispensable. X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provide detailed chemical information about the uppermost layers of a material. surfacesciencewestern.comnih.gov

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. The technique works by irradiating a surface with X-rays and analyzing the kinetic energy of the photoelectrons emitted. For a molecule like this compound, XPS can confirm the presence and bonding environment of carbon, nitrogen, oxygen, and sulfur atoms.

The high-resolution spectra of the core levels (e.g., C 1s, N 1s, O 1s, S 2p) are particularly informative. Each peak corresponds to a specific element, and shifts in the binding energy of these peaks provide information about the chemical state of the atom, such as its oxidation state and bonding partners. For instance, the sulfur atoms in the benzothiazole ring and the thioacetate (B1230152) group would exhibit distinct binding energies in the S 2p spectrum, allowing for their differentiation. Similarly, the carbon atoms in the aromatic ring, the carbonyl group (C=O), and the methoxy (B1213986) group (O-CH₃) can be resolved in the C 1s spectrum.

Hypothetical High-Resolution XPS Data for this compound

This table represents expected binding energy values based on the chemical structure and typical values for similar functional groups.

Core LevelChemical GroupExpected Binding Energy (eV)
C 1s C-C, C-H (Aromatic)~284.8
C-S, C-N~285.5 - 286.5
C-O (Methoxy)~286.6
S-C H₂-C=O~285.4
C=O (Carbonyl)~288.5 - 289.0
N 1s C=N (Thiazole)~399.0 - 400.0
O 1s C=O (Carbonyl)~532.0
C-O (Methoxy)~533.5
S 2p C-S-C (Thiazole)~164.0 (S 2p₃/₂)
C-S-C (Thioether)~163.5 - 164.5 (S 2p₃/₂)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

ToF-SIMS is a highly sensitive surface analysis technique that provides detailed chemical information about the very outermost monolayer of a sample. carleton.edu It uses a pulsed primary ion beam to desorb and ionize species from the surface. surfacesciencewestern.com These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated by their mass-to-charge ratio (m/z). surfacesciencewestern.com The result is a high-resolution mass spectrum of the surface molecules and their fragments. rsc.org

For this compound, ToF-SIMS can identify the parent molecular ion as well as characteristic fragments, confirming the compound's presence and providing insights into its orientation on a surface. The fragmentation pattern serves as a chemical fingerprint. For example, cleavage of the thioacetate side chain or fragmentation of the benzothiazole ring would produce ions with specific m/z values. This technique is also capable of chemical imaging, mapping the lateral distribution of specific molecules or fragments on a surface with sub-micron resolution. ru.ac.za

Hypothetical ToF-SIMS Fragmentation Data for this compound

This table lists potential characteristic fragments and their mass-to-charge ratios (m/z) that would be expected in a ToF-SIMS analysis.

Ion TypeProposed FragmentExpected m/z
Positive[M+H]⁺ (Protonated Molecule)240.0
[C₇H₄NS]⁺ (Benzothiazole fragment)134.0
[C₇H₅NS₂]⁺ (Mercaptobenzothiazole fragment)167.0
[CH₂COOCH₃]⁺ (Methyl acetate fragment)74.0
[COOCH₃]⁺59.0
Negative[M-H]⁻ (Deprotonated Molecule)238.0
[C₇H₄NS₂]⁻ (Mercaptobenzothiazole anion)166.0
[SCN]⁻58.0
[CH₃O]⁻ (Methoxide)31.0

Together, XPS and ToF-SIMS offer a powerful, complementary approach for the comprehensive surface characterization of this compound in various applications, providing data on elemental composition, chemical state, molecular structure, and spatial distribution at the material's interface. nih.gov

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Reaction Mechanisms Involving the Benzothiazole (B30560) Heterocycle

The benzothiazole moiety is a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. mdpi.comekb.eg This aromatic structure is the cornerstone of the molecule's reactivity. The synthesis of the benzothiazole core itself often involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes or acids. mdpi.comekb.eg A plausible mechanism for this formation begins with the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of an aldehyde. ekb.eg This is followed by an intramolecular cyclization and subsequent oxidation to form the stable aromatic benzothiazole ring. ekb.eg

The reactivity of the benzothiazole ring system in derivatives can be understood by examining its frontier molecular orbitals (HOMO and LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive and kinetically less stable. scirp.orgmdpi.com The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Chemical Transformations of the Thioacetate (B1230152) Functional Group

The thioacetate group, -S-CH2-COOCH3, offers several avenues for chemical transformation. The synthesis of the parent compound, typically an ethyl ester analog, involves a nucleophilic substitution (SN2) reaction. In this process, the sulfur atom of 2-mercaptobenzothiazole (B37678) acts as a potent nucleophile, attacking the electrophilic carbon of an ethyl chloroacetate molecule to form the characteristic thioether linkage. chemmethod.comresearchgate.net

Once formed, the thioacetate group can undergo further reactions:

Hydrazinolysis: The ester component of the thioacetate can be readily converted into a hydrazide. For instance, reacting ethyl 2-(benzothiazol-2-ylthio)acetate with hydrazine (B178648) hydrate (B1144303) leads to the formation of 2-(benzothiazol-2-ylthio)acetohydrazide. chemmethod.comresearchgate.net This transformation is a standard reaction of esters and opens the door to synthesizing a wide array of derivatives, such as Schiff bases. chemmethod.com

Hydrolysis: Under appropriate basic or acidic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(1,3-benzothiazol-2-ylthio)acetic acid.

Thioacetate Cleavage: The thioacetate group can be cleaved to reveal a thiol (mercaptan) terminus. This has been demonstrated in related polymer systems where a thioacetate end group is cleaved using reagents like triazabicyclodecene. nih.gov This reaction provides a pathway to functionalize the molecule further via the newly formed thiol group. nih.gov

Influence of Substituents on Reaction Kinetics and Thermodynamics

The reactivity of Methyl (1,3-benzothiazol-2-ylthio)acetate can be significantly modulated by introducing substituents onto the benzothiazole ring. These substituents exert electronic and steric effects that alter the molecule's kinetic and thermodynamic properties. nih.govdntb.gov.ua

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have a profound impact on the electron density distribution within the benzothiazole ring system.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or trifluoromethyl (-CF3) decrease the electron density of the ring. This generally lowers the energy levels of both the HOMO and LUMO. nih.gov A strong EWG can significantly reduce the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. mdpi.com For example, a benzothiazole derivative with two -CF3 groups was found to have the lowest energy gap in a series, making it the most reactive. mdpi.com

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) increase the electron density of the ring, which can affect its susceptibility to electrophilic attack.

Theoretical studies using Density Functional Theory (DFT) have quantified these effects. The HOMO-LUMO energy gap (ΔE) is a reliable descriptor for chemical reactivity. scirp.org A lower ΔE value corresponds to higher reactivity. scirp.orgmdpi.com

Below is a table summarizing the calculated effects of different substituents on the electronic properties and reactivity of benzothiazole derivatives.

Substituent at Position 2HOMO-LUMO Gap (ΔE) in eVRelative ReactivityReference
-SCH30.1841Most Reactive scirp.org
-NH2-- scirp.org
-OH0.2058Least Reactive scirp.org
-CF3 (on attached phenyl ring)4.46Most Reactive mdpi.com
No substituent (on attached phenyl ring)4.73Least Reactive mdpi.com

Data is compiled from theoretical studies on various 2-substituted benzothiazoles and may not represent this compound directly but indicates general trends.

Steric Effects: Bulky substituents can hinder the approach of reactants to the reaction center, a phenomenon known as steric hindrance. nih.gov While often thought to increase reaction barriers, detailed analyses have shown that steric repulsion can sometimes be released in the transition state. The primary cause of larger barriers for bulkier systems can be the weakening of electrostatic attraction and orbital interactions. nih.gov

Catalytic Effects in Synthesis and Derivatization Reactions

Catalysts play a pivotal role in the efficient synthesis and subsequent derivatization of benzothiazole compounds, often enabling reactions under milder conditions and with higher yields. mdpi.com

Synthesis: The formation of the thioether bond in this compound and its analogs is typically facilitated by a base catalyst, such as triethylamine, which deprotonates the thiol to form a more potent thiolate nucleophile. chemmethod.com The synthesis of the benzothiazole core itself can be achieved using a diverse range of catalysts. Both electron-donating and electron-withdrawing substituents on the aldehyde reactant can be used to obtain the desired benzothiazoles in excellent yields with the right catalytic system. mdpi.com

Derivatization: For derivatization reactions, specific catalysts are employed to activate functional groups. For example, in the formation of amide bonds from a carboxylic acid derivative, coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) are highly effective, facilitating the reaction in high yields. nih.gov

The table below presents various catalytic systems used in the synthesis of the benzothiazole scaffold.

Catalyst / ReagentReactantsReaction TypeReference
Triethylamine2-Mercaptobenzothiazole, Ethyl chloroacetateNucleophilic Substitution (SN2) chemmethod.com
Ionic Liquids (e.g., [Bmim][OAc])2-Aminobenzenethiol, CO2Cyclization mdpi.com
H2O2/HCl2-Aminothiophenol, AldehydesCondensation mdpi.com
NH4Cl2-Aminothiophenol, BenzaldehydeCondensation mdpi.com
Oxalic acid dihydrate: proline (LTTM)2-Aminothiophenol, Aromatic aldehydesCondensation ekb.eg
Fluorescein (Photocatalyst)Substituted 2-aminothiophenol, Aromatic aldehydeCondensation ekb.eg
CuO2-Bromoanilines, DithiocarbamatesCyclization nih.gov
HATUCarboxylic acid derivative, Amino acid methyl esterAmide Coupling nih.gov

Biological Activity and Mechanistic Underpinnings of Benzothiazole Thioacetate Scaffolds

Overview of Biological Activities in Heterocyclic Sulfur/Nitrogen Compounds

Benzothiazoles, a class of heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, represent a significant scaffold in medicinal chemistry. researchgate.netchemistryjournal.netbenthamdirect.com These sulfur and nitrogen-containing molecules are noted for their wide array of pharmacological activities. researchgate.netchemistryjournal.netnih.govtandfonline.comchalcogen.ro The versatility of the benzothiazole (B30560) nucleus allows for substitutions at various positions, which can modulate the biological effects of the resulting derivatives. chemistryjournal.netsrce.hr Research has demonstrated that these compounds possess potent antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.govtandfonline.comchalcogen.roresearchgate.net Furthermore, their biological profile extends to antiviral, antidiabetic, anticonvulsant, and antioxidant activities, making them a subject of extensive investigation for the development of new therapeutic agents. nih.govresearchgate.netannalsofrscb.ronih.govresearchgate.netmdpi.com

Benzothiazole-thioacetate scaffolds and related derivatives have demonstrated significant efficacy against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. benthamdirect.commdpi.com The antimicrobial action of these compounds is often attributed to their ability to interfere with essential bacterial enzymes and cellular processes. nih.govrsc.orgresearchgate.net For instance, some derivatives act by inhibiting enzymes like DNA gyrase, dihydrofolate reductase, and dihydropteroate (B1496061) synthase (DHPS), which are crucial for bacterial survival. nih.govresearchgate.netnih.gov

The spectrum of activity is influenced by the specific substitutions on the benzothiazole ring. For example, the introduction of a chloro group at the 5th position or a methyl or bromo group at the 7th position of the benzothiazole ring has been shown to enhance antibacterial action. nih.gov Similarly, substitutions on a phenyl ring attached to the core structure, such as nitro and methoxy (B1213986) groups, can improve antibacterial potency. nih.gov Research has identified derivatives with potent activity against clinically relevant pathogens like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. nih.govrsc.org Some compounds have shown antimicrobial activity superior to or comparable with standard reference drugs like ciprofloxacin, ampicillin, and streptomycin. mdpi.comnih.gov

Below is a table summarizing the antimicrobial activity of selected benzothiazole derivatives.

CompoundMicroorganismActivity (MIC in µg/mL)Reference
Benzothiazole clubbed isatin (B1672199) derivative (41c)E. coli3.1 nih.gov
Benzothiazole clubbed isatin derivative (41c)P. aeruginosa6.2 nih.gov
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07)K. pneumoniae3.91 rsc.org
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07)E. coli7.81 rsc.org
Heteroaryl benzothiazole derivative (2j)E. coli230 mdpi.com
Pyrrolo[2,1-b] mdpi.comfrontiersin.orgbenzothiazole derivative (9d)Various Bacteria4–10 (µmol L-1) mdpi.com

The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing activity against a variety of cancer cell lines, including those of the breast, colon, lung, and liver. chemistryjournal.netnih.govtandfonline.commdpi.comnih.gov Some benzothiazole-containing compounds have advanced to clinical trials, highlighting their therapeutic potential. mdpi.com The anticancer mechanism of these compounds is often multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell migration, and cell cycle arrest. nih.govnih.govfrontiersin.org

One of the key targets for many anticancer benzothiazole derivatives is the NF-κB (nuclear factor kappa B) signaling pathway, which is heavily involved in inflammation and cancer progression. nih.govnih.gov By inhibiting NF-κB, these compounds can downregulate downstream effectors like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to antiproliferative and pro-apoptotic effects. nih.govnih.gov Certain 2-substituted benzothiazoles have demonstrated selective cytotoxicity against tumor cells, with some derivatives being an order of magnitude more potent than the parent ligands. mdpi.comfrontiersin.org For instance, 2-(4-amino-3-methylphenyl) benzothiazole was developed as a potent antitumor agent. mdpi.com The introduction of fluorine and nitro substituents has also been shown to confer significant antiproliferative properties against hepatocellular carcinoma cells. nih.gov

The table below presents the cytotoxic activity of various benzothiazole derivatives against different cancer cell lines.

CompoundCancer Cell LineActivity (IC50)Reference
Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole (55)HT-29 (Colon)0.024 µM nih.gov
Nitrobenzylidene containing thiazolidine (B150603) derivative (54)MCF7 (Breast)36 nM nih.gov
Nitrobenzylidene containing thiazolidine derivative (54)HEPG2 (Liver)48 nM nih.gov
2-substituted benzothiazole with nitro group (A)HepG2 (Liver)56.98 µM (at 24h) nih.govnih.gov
2-substituted benzothiazole with fluorine group (B)HepG2 (Liver)59.17 µM (at 24h) nih.govnih.gov

Benzothiazole derivatives have been recognized for their significant anti-inflammatory properties. nih.govchalcogen.roresearchgate.netfrontiersin.orgnih.gov The mechanism underlying this activity is often linked to the inhibition of key inflammatory mediators. researchgate.netnih.govnih.gov A primary mode of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory pathway. researchgate.netnih.gov Some benzothiazole nuclei are also believed to exert their anti-inflammatory effects by inhibiting bradykinin (B550075) beta-2 receptors. researchgate.net

Recent studies have further elucidated the anti-inflammatory mechanism by demonstrating the ability of these compounds to target the NF-κB signaling pathway. nih.govnih.gov By suppressing NF-κB activation, these derivatives can effectively reduce the expression of pro-inflammatory enzymes like COX-2 and iNOS in cancer cells, thereby linking their anti-inflammatory and anticancer activities. nih.govnih.gov The anti-inflammatory potential is also evident in in vivo models, where certain derivatives have shown significant inhibition of carrageenan-induced rat paw edema, a common test for acute inflammation. nih.gov

Beyond their well-documented antimicrobial, anticancer, and anti-inflammatory effects, benzothiazole-thioacetate scaffolds and their analogues exhibit a range of other important biological activities. researchgate.netnih.govresearchgate.netmdpi.com

Antiviral Activity: Benzothiazole derivatives have shown promise as antiviral agents against a variety of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and dengue virus. nih.govmdpi.combohrium.com They can target viral enzymes such as RNA-dependent RNA polymerase (RdRp) and reverse transcriptase, which are essential for viral replication. nih.gov For instance, a methoxy-substituted coumarin (B35378) analogue linked to benzothiazole exhibited low micromolar activity against HCV. nih.gov

Antidiabetic Potential: Several benzothiazole derivatives have been investigated for their hypoglycemic or antidiabetic properties. annalsofrscb.romdpi.comresearchgate.netrasayanjournal.co.in Their mechanism of action is often associated with agonistic effects on peroxisome proliferator-activated receptors (PPAR), particularly PPARγ, a key regulator of glucose metabolism. mdpi.comnih.gov Some 2-aminobenzothiazole (B30445) derivatives have been shown to effectively reduce blood glucose levels and improve lipid profiles in diabetic rat models. mdpi.com

Anticonvulsant Effects: The benzothiazole nucleus is a valuable scaffold for designing novel anticonvulsant agents. mdpi.comnih.goveurekaselect.comnih.gov Riluzole, a commercially available drug containing a benzothiazole moiety, is known for its anticonvulsant properties. nih.gov Studies on various derivatives have shown potent activity in experimental seizure models, such as the maximal electroshock (MES) test, with some compounds showing efficacy comparable to or better than established drugs like valproic acid. mdpi.comnih.gov

Antioxidant Capacity: Many benzothiazole derivatives possess significant antioxidant activity, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS). nih.govmdpi.comresearchgate.netijprajournal.combenthamdirect.com This property is crucial as oxidative stress is implicated in numerous chronic diseases. ijprajournal.comresearchgate.net The antioxidant potential is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging methods. researchgate.netijprajournal.com The presence of electron-donating substituents, such as a hydroxyl group, on the benzothiazole structure has been found to enhance antioxidant activity. ijprajournal.combenthamdirect.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of benzothiazole scaffolds. These studies have revealed that the type, position, and electronic nature of substituents on the benzothiazole ring system significantly influence the compound's pharmacological profile. rsc.orgnih.govnih.gov Positions 2, 5, and 6 of the benzothiazole ring have been identified as particularly important for modification to enhance biological activity. rsc.orgmdpi.compharmacyjournal.in

For antimicrobial activity, SAR studies have shown that both electronic and lipophilic factors of attached aryl rings have a significant effect. rsc.org The presence of hydrophobic moieties can be conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in Furthermore, the introduction of specific functional groups can direct the compound's mechanism of action. rsc.org

The specific placement and electronic characteristics (electron-donating or electron-withdrawing) of substituents on the benzothiazole ring are determinant factors for biological activity. nih.govpharmacyjournal.in

Position 2: This position is highly active and frequently targeted for substitution. mdpi.compharmacyjournal.in Attaching groups like thiol, amino, pyrazoline, or a substituted phenyl ring can confer potent antimicrobial, anticancer, and anti-inflammatory properties. pharmacyjournal.in

Positions 4, 5, 6, and 7: Modifications at these positions on the benzene part of the scaffold also play a critical role.

The introduction of a methoxy group (-OCH3) at position 4 has been shown to increase antibacterial activity, while a chloro group (-Cl) at the same position enhances antifungal activity. pharmacyjournal.in

At position 5, replacing hydrogen with electron-withdrawing groups like chloro (-Cl) or fluoro (-F) can increase the potency of the compound. pharmacyjournal.in A chloro group at this position has been specifically linked to increased antibacterial activity. nih.gov

At position 6, electron-donating groups such as hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) can boost a compound's potency. mdpi.compharmacyjournal.in A chlorine atom at the 6th position has been noted to increase bioactivity significantly in anticancer contexts. nih.gov

Substituents at position 7, such as methyl or bromo groups, have also been shown to enhance antibacterial action. nih.gov

Electronic Effects: The electronic nature of the substituents is a key determinant of activity.

Electron-donating groups (e.g., -OH, -OCH3) on an attached phenyl ring tend to increase antibacterial activity. nih.gov An -OH group has also been linked to good antioxidant activity. benthamdirect.com

Electron-withdrawing groups (e.g., -Cl, -NO2, -F, -Br) often enhance antifungal activity. nih.gov Halogen substituents are also associated with increased antimicrobial and anticonvulsant properties. benthamdirect.compharmacyjournal.in

A preliminary SAR study on a series of benzo[d]thiazole-hydrazones summarized that electron-donating groups (OH and OCH3) increased antibacterial activity, while electron-withdrawing groups (Cl, NO2, F, and Br) increased antifungal activity. nih.gov

Role of the Thioacetate (B1230152) Moiety and its Modifications in Biological Interactions

The acetate (B1210297) portion of the moiety introduces a carbonyl group and a methyl ester. The carbonyl oxygen is a potential hydrogen bond acceptor, a common and critical interaction for ligand-receptor binding. semanticscholar.org The entire thioacetate side chain provides a degree of conformational flexibility, allowing the molecule to adapt its shape to fit optimally into a binding site.

Modifications to the thioacetate moiety can systematically alter the compound's biological profile. Key modifications and their potential impact include:

Hydrolysis of the Ester: Converting the methyl ester to a carboxylic acid introduces a negatively charged group at physiological pH. This can form strong ionic interactions or salt bridges with positively charged amino acid residues (like arginine or lysine) in a target protein, potentially enhancing binding affinity and altering solubility.

Altering the Alkyl Chain: Changing the length or branching of the chain between the sulfur atom and the carbonyl group can modify the molecule's flexibility and spatial arrangement. This can be used to optimize the positioning of the key interacting groups within the receptor site.

Amidation: Replacing the ester with an amide introduces a nitrogen atom, which can act as a hydrogen bond donor. This creates new opportunities for interactions with the biological target and can significantly impact the molecule's physicochemical properties.

These modifications are strategic tools in medicinal chemistry to fine-tune the interaction of the benzothiazole scaffold with its biological targets, thereby optimizing potency and selectivity. The presence of hydrophobic moieties is often conducive to the cytotoxic activity of benzothiazole derivatives against cancer cell lines. researchgate.net

Conformational Effects on Biological Recognition

Conformational analysis, often performed using computational methods, seeks to identify the most stable, low-energy conformations of a molecule. mdpi.com For instance, by systematically rotating a key dihedral angle (the angle between two planes of atoms) in 30° increments, researchers can map the energy landscape of the molecule and identify the preferred shapes it is likely to adopt. mdpi.com It has been found that for some benzothiazole derivatives, conformers where the substituent ring is coplanar with the benzothiazole ring (at 0° and 180°) are energetically more stable. mdpi.com

A molecule is not static; it exists as an equilibrium of different conformers. However, only specific conformations may be "active," meaning they possess the correct geometry to bind productively to a receptor. The thioacetate moiety provides flexibility, but this can also be a liability if the energetic cost of adopting the active conformation is too high. Therefore, understanding the conformational preferences of these scaffolds is essential for designing molecules that are pre-disposed to adopt the bioactive shape, leading to more potent and specific biological activity.

In Silico Approaches for Biological Target Prediction and Ligand Design

In silico methods, which utilize computer simulations and computational chemistry, are indispensable tools in modern drug discovery for accelerating the identification of potential biological targets and designing novel ligands. researchgate.netnih.gov For scaffolds like Methyl (1,3-benzothiazol-2-ylthio)acetate, these approaches can predict potential pharmacological activities based on the molecule's chemical structure, thereby guiding experimental efforts. researchgate.net Web-based servers and specialized software can screen a compound against databases of known biological targets, identifying potential protein partners based on structural or chemical similarity to known binders. nih.gov This allows researchers to form hypotheses about a compound's mechanism of action before embarking on extensive laboratory testing. nih.govnih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net This method models the interaction between the small molecule and the target's binding site, calculating a "docking score" that estimates the strength of the interaction. researchgate.net For benzothiazole derivatives, docking studies have been instrumental in elucidating binding modes with various enzymes. core.ac.uk

These studies reveal crucial non-covalent interactions, such as:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand and specific amino acid residues in the receptor is a key determinant of binding. For example, the amide and amino groups of certain benzothiazole derivatives have been shown to form hydrogen bonds with residues like ASP-329 or Glu-378 in their respective target proteins. mdpi.comresearchgate.net

Hydrophobic Interactions: The aromatic benzothiazole ring often engages in hydrophobic interactions with nonpolar pockets within the binding site.

Arene-Cation Interactions: The electron-rich aromatic system can interact favorably with positively charged residues like lysine (B10760008) or arginine. nih.gov

By visualizing these interactions, researchers can understand the structural basis for a compound's activity and make rational design choices to improve binding. biointerfaceresearch.com

Compound ClassTarget Protein (PDB ID)Binding Score (kcal/mol)Key Interacting ResiduesType of Interaction
Benzothiazole Derivative 1Staphylococcus aureus protein (7EL1)-3.345Glu-378Hydrogen Bond
Benzothiazole Derivative 3Klebsiella aerogenes protein (2KAU)-3.45ASP-329Hydrogen Bonds
Thiazole Derivative 13aRho6 Protein-Ser95, Glu138, Arg96Hydrogen Bond, Arene-cation
Thiazole Derivative 15Rho6 Protein-9.2Lys15Arene-cation

Computational Modeling for Binding Affinity and Specificity

Beyond simply predicting the binding pose, computational models can provide quantitative estimates of binding affinity. nih.gov Binding affinity refers to the strength of the binding interaction between a single molecule and its target, and it is a critical factor for a drug's potency. Docking scores, expressed in units of energy like kcal/mol, serve as a proxy for binding affinity, where a more negative value typically indicates a stronger interaction. researchgate.net

For example, computational studies on a series of benzothiazole derivatives targeting proteins from Klebsiella aerogenes and Staphylococcus aureus calculated binding affinities and other energy components. researchgate.net The derivative with the most favorable (lowest) energy values was predicted to have the highest affinity for the target protein. mdpi.comresearchgate.net These models allow for the rapid comparison of many different potential ligands, prioritizing those with the highest predicted affinities for synthesis and experimental testing.

Specificity, the ability of a ligand to bind to its intended target with high affinity while having low affinity for other targets, can also be assessed computationally. By docking a compound into the binding sites of multiple proteins, researchers can predict its selectivity profile, a crucial aspect of avoiding off-target effects.

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)ΔG edvw (kcal/mol)ΔG internal (kcal/mol)ΔG model (kcal/mol)
Compound 32KAU-3.45-3.730.28-3.45
Compound 17EL1-3.35-3.610.26-3.35

Data derived from studies on benzothiazole derivatives against target proteins from Klebsiella aerogenes (2KAU) and Staphylococcus aureus (7EL1). researchgate.net Lower energy values indicate more favorable binding.

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure, geometry, and reactivity of molecules. scirp.orgscirp.org By calculating the electron density of a system, DFT can provide deep insights that are not accessible through classical molecular mechanics methods. For benzothiazole derivatives, DFT calculations are used to determine several key electronic properties. researchgate.netscirp.org

One of the most important applications of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. mdpi.com For instance, studies have shown that substituting benzothiazole derivatives with strongly electron-withdrawing groups can lower the energy gap, thereby increasing reactivity. mdpi.com

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. scirp.org MEP maps visualize the electrostatic potential on the surface of a molecule, using a color code to identify electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. scirp.orgscirp.org This allows researchers to predict how a molecule will interact with other molecules and to pinpoint the most likely sites for intermolecular interactions, such as hydrogen bonding. scirp.org

CompoundE HOMO (eV)E LUMO (eV)Energy Gap (ΔE) (eV)Stability/Reactivity
Benzothiazole Derivative 1-6.07-1.364.71Most Stable / Least Reactive
Benzothiazole Derivative 4-6.45-1.994.46Least Stable / Most Reactive
Benzothiazole Derivative 5-6.12-1.394.73Most Stable / Least Reactive

Data derived from DFT calculations on a series of 2-amino-6-arylbenzothiazoles. mdpi.com

Research Applications of Methyl 1,3 Benzothiazol 2 Ylthio Acetate and Its Derivatives

Application as Scaffolds in Medicinal Chemistry Research

The benzothiazole (B30560) nucleus is a prominent pharmacophore found in numerous biologically active molecules and approved drugs. researchgate.netmdpi.com Methyl (1,3-benzothiazol-2-ylthio)acetate serves as a valuable starting material for the development of novel therapeutic agents, leveraging its reactive sites for structural modifications to achieve desired biological activities.

Design and Synthesis of Novel Bioactive Chemical Entities

This compound is a key building block in the synthesis of new chemical entities with a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. pcbiochemres.commdpi.com The ester and thioether linkages in the molecule offer sites for chemical modification, allowing for the introduction of various functional groups to modulate biological activity.

One common strategy involves the hydrazinolysis of the methyl ester to form the corresponding acetohydrazide. researchgate.netchemmethod.com This hydrazide derivative is a crucial intermediate for synthesizing various heterocyclic compounds, such as 1,3,4-oxadiazoles and pyrazoles, which are known to exhibit a broad spectrum of biological effects. vulcanchem.comresearchgate.net For instance, a series of 2-(benzo[d]thiazol-2-ylthio)-N'-(substituted)acetohydrazides have been synthesized and evaluated for their anti-inflammatory, analgesic, and antibacterial activities. researchgate.net

Furthermore, the benzothiazole core itself can be substituted to enhance biological efficacy. For example, novel benzothiazole-2-thiol derivatives linked to pyridinyl-2-amine have shown potent and broad-spectrum anticancer activities. mdpi.com The synthesis often begins with 2-mercaptobenzothiazole (B37678), the precursor to this compound, which is then elaborated through multi-step synthetic sequences. mdpi.com

The following table summarizes some of the bioactive compounds derived from or related to the this compound scaffold:

Derivative ClassSynthetic PrecursorBiological Activity
1,3,4-Oxadiazoles2-(Benzo[d]thiazol-2-ylthio)acetohydrazideAnti-inflammatory, Antimicrobial, Antioxidant mdpi.com
Thiazolidinones2-(Benzo[d]thiazol-2-ylthio)acetohydrazideAnti-inflammatory, Analgesic, Antibacterial researchgate.net
Pyridinyl-2-amine linked benzothiazole-2-thiols2-MercaptobenzothiazoleAnticancer mdpi.com
Benzothiazolopyrimidine-thiazole conjugates8-Acetylbenzothiazolopyrimidine-thiosemicarbazoneAntimicrobial nih.gov

Development of Chemical Probes for Biological Systems

The benzothiazole scaffold is a key component in the design of fluorescent probes for detecting and imaging biological molecules and processes. acs.orgnih.gov Its derivatives are utilized for their favorable photophysical properties, which can be modulated by introducing electron-donating and electron-accepting groups to create push-pull systems. nih.gov

Benzothiazole-based fluorescent probes have been successfully developed for the selective detection of amyloid-β (Aβ) aggregates, which are implicated in Alzheimer's disease. acs.org These probes exhibit enhanced fluorescence upon binding to Aβ fibrils, allowing for their visualization. For instance, benzothiazole derivatives have been designed based on an electron donor-acceptor model to achieve high affinity and sensitivity for Aβ42 aggregates. acs.org

Furthermore, benzothiazole derivatives are employed in the development of probes for reactive oxygen species (ROS) and reactive sulfur species (RSS). nih.govnih.gov These probes are designed to react specifically with analytes like hydrogen peroxide (H₂O₂), hypochlorous acid (HClO), and hydrogen sulfide (B99878) (H₂S), leading to a change in their fluorescence properties. This enables the detection and quantification of these important biological signaling molecules. nih.gov The development of a novel benzothiazole-based red-emitting probe has also enabled the intravital imaging of superoxide (B77818) anions. nih.gov

Benzothiazole derivatives are also being explored for chiral sensing applications. acs.org A photoresponsive molecular probe based on a benzothiazole derivative has been synthesized for the high-enantioselectivity recognition of stereoisomers. acs.org

Contributions to Agrochemical Research and Development

The benzothiazole moiety is present in several commercially successful agrochemicals, highlighting its importance in the development of new crop protection agents. mdpi.comnih.gov Derivatives of this compound are investigated for their potential as herbicides and fungicides. nih.govmdpi.com

Research has shown that certain benzothiazole derivatives exhibit significant herbicidal activity against both monocotyledonous and dicotyledonous weeds. For example, a series of benzothiazole N,O-acetals, synthesized from 2-aminomethylbenzothiazole, have demonstrated good herbicidal properties. nih.gov Similarly, 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives have shown promising pre-emergent herbicidal activities. researchgate.net

In the realm of fungicides, benzothiazole derivatives have a long history of use. nih.gov Novel benzothiazole compounds are continuously being designed and synthesized to combat fungal pathogens affecting economically important crops. rsc.orgdoaj.org For instance, a series of benzothiazole derivatives containing an α-trifluoromethyl tertiary alcohol and a coumarin (B35378) moiety have shown significant antifungal effects against various plant pathogenic fungi. doaj.org Furthermore, 2-(aryloxymethyl) benzoxazole (B165842) and benzothiazole derivatives have been synthesized and evaluated for their antifungal effects against several phytopathogenic fungi, with some compounds showing stronger activity than commercial fungicides. mdpi.com

The following table highlights the agrochemical applications of some benzothiazole derivatives:

Derivative ClassTarget ApplicationExample Weeds/Fungi
Benzothiazole N,O-acetalsHerbicideDicotyledon and monocotyledon weeds nih.gov
3-Acetyl-4-hydroxy-2,1-benzothiazine derivativesHerbicideBrassica campestris, Amaranthus retroflexus, Echinochloa crusgalli researchgate.net
Benzothiazole derivatives with coumarin moietyFungicideRhizoctonia solani, Fusarium moniliforme doaj.org
2-(Aryloxymethyl) benzothiazole derivativesFungicideFusarium solani, Botrytis cinerea mdpi.com

Utility in Materials Science and Polymer Chemistry

The reactivity of the thiol group in precursors to this compound and the potential for derivatization make it a useful building block in materials science and polymer chemistry.

Functionalization of Polymeric Materials via Thiol-End-Functionalization

The thiol group is a versatile functional handle for the modification of polymers. Thiol-ene "click" chemistry, a highly efficient and robust reaction, is a prominent method for polymer functionalization. researchgate.netosti.gov While direct use of this compound in this context is not extensively documented, its precursor, 2-mercaptobenzothiazole, and other thiol-containing derivatives can be employed for this purpose.

The process typically involves reacting a polymer with pendant vinyl or other "ene" groups with a thiol-containing compound, such as a derivative of this compound where the ester has been converted to a thiol. This reaction can be initiated by UV light or a radical initiator, leading to the covalent attachment of the benzothiazole moiety to the polymer backbone. researchgate.net This functionalization can impart new properties to the polymer, such as altered hydrophobicity, thermal stability, or biological activity.

For example, porous polymer monoliths have been functionalized using thiol-ene click reactions to create stationary phases for chromatography. nih.gov Similarly, the surface of silicon wafers has been modified with various polymer brushes using TEMPO-driven thiol-ene reactions. rsc.org This approach allows for the creation of materials with tailored surface properties. The conversion of halide end-groups of polymers synthesized by atom transfer radical polymerization (ATRP) into reactive disulfide end-groups allows for subsequent functionalization with thiols through thiol/disulfide exchange or thiol-ene reactions. surrey.ac.uk

Role as Key Chemical Intermediates in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. vulcanchem.comepstem.net Its ester and thioether functionalities provide reactive sites for a variety of chemical transformations.

As previously mentioned, the ester group can be readily converted to a hydrazide, which is a versatile precursor for the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles and pyrazoles. vulcanchem.comresearchgate.net For example, reaction of the corresponding acid hydrazide with carbon disulfide leads to the formation of a 1,3,4-oxadiazole-5-thione derivative. epstem.net

Furthermore, the active methylene (B1212753) group adjacent to the ester carbonyl can be utilized in condensation reactions. For instance, the reaction of ethyl 4-(1,3-benzothiazol-2-ylthio)-3-oxobutanoate, a related intermediate, with urea (B33335) and substituted aryl aldehydes in a Biginelli reaction yields tetrahydropyrimidine (B8763341) derivatives. jetir.org These compounds are of interest for their potential biological activities.

The synthesis of various substituted benzothiazole derivatives often proceeds through intermediates derived from 2-mercaptobenzothiazole, the parent compound of this compound. mdpi.commdpi.com These synthetic routes highlight the importance of this class of compounds as versatile building blocks in organic chemistry.

Broader Scientific Context and Future Research Directions

Integration into Organic Sulfur Chemistry Research

Organic sulfur chemistry is a significant branch of chemistry that investigates the properties and synthesis of organic compounds containing sulfur. wikipedia.org These compounds are not only abundant in nature, playing crucial roles in biological systems, but are also key components in pharmaceuticals, agricultural chemicals, and advanced materials. wikipedia.orgopenaccesspub.org The field encompasses a wide range of functional groups, including thiols, sulfides, disulfides, sulfoxides, sulfones, and thioesters. nih.gov Research in this area often focuses on developing new synthetic methods for creating carbon-sulfur bonds and understanding the mechanisms of reactions involving organosulfur compounds. openaccesspub.orgresearchgate.net The presence of sulfur imparts unique electronic and steric properties to molecules, influencing their reactivity, conformation, and biological activity.

The biogeochemical cycling of sulfur is a critical process that influences the Earth's climate and the redox state of its surface environments. wustl.edunih.gov This cycle involves the transformation of sulfur through various oxidation states by both geological and biological processes. wikipedia.org Organic sulfur compounds are an integral part of this cycle. In marine sediments, the incorporation of sulfur into organic matter, a process known as sulfurization, can enhance its preservation. researchgate.net By studying the isotopic signatures of sulfur in ancient sedimentary rocks, scientists can gain insights into the metabolic activities of microbial life and the environmental conditions of early Earth. wustl.edust-andrews.ac.uk The analysis of specific organic sulfur compounds preserved in the geological record can serve as molecular fossils, providing valuable information about past ecosystems and biogeochemical pathways. researchgate.net

Thioesters, high-energy derivatives of carboxylic acids, are hypothesized to have played a central role in the origin of life. nih.gov Their significance in prebiotic chemistry stems from their function as energy-storing molecules and as intermediates in the formation of more complex structures like polypeptides. digitellinc.comchemrxiv.org Research has demonstrated that thioesters can be formed under plausible prebiotic conditions. For instance, the drying of 1,4-dicarboxylic acids, which are components of the reverse tricarboxylic acid (rTCA) cycle, in the presence of thiols can lead to the formation of thioesters. nih.gov Furthermore, studies have shown that mercaptoacids can react with amino acids to form peptides and thiodepsipeptides (which contain both peptide and thioester bonds) under a range of pH and temperature conditions. repec.orgresearchgate.net These findings support the idea that thioesters were robustly formed on the early Earth and were likely key contributors to chemical evolution. digitellinc.comchemrxiv.org

Advancements in Catalytic Methods for Complex Molecule Synthesis

The synthesis of complex organic molecules, including those containing sulfur, has been revolutionized by advancements in catalysis. longdom.orgnumberanalytics.com Modern catalytic systems, such as those based on transition metals (e.g., palladium and copper) and organocatalysts, allow for the construction of intricate molecular architectures with high efficiency and selectivity. numberanalytics.com Nanoparticle catalysis has also emerged as a powerful tool, offering advantages such as catalyst recycling and the potential for novel tandem reactions to rapidly build molecular complexity from simple starting materials. nih.gov In addition to traditional chemical catalysis, biocatalysis, which utilizes enzymes, is becoming increasingly important for sustainable and green chemical synthesis. nih.gov Enzymes can perform chemical transformations with high specificity under mild conditions, reducing waste and energy consumption. nih.govcatalysis-summit.com These advanced catalytic strategies are crucial for the efficient synthesis of complex thioesters and other sulfur-containing molecules for various applications.

Emerging Computational and Chemoinformatic Approaches in Drug Discovery

The process of discovering and developing new drugs is being significantly accelerated by computational and chemoinformatic methods. gsconlinepress.comgsconlinepress.com These approaches leverage machine learning, artificial intelligence, and large biological and chemical datasets to identify potential drug targets, predict drug-target interactions, and optimize the properties of lead compounds. gsconlinepress.comresearchgate.net Chemoinformatics plays a key role in managing and analyzing vast chemical libraries to identify molecules with desired activities. springernature.com For sulfur-containing compounds like Methyl (1,3-benzothiazol-2-ylthio)acetate, computational tools can be used to model their interactions with biological targets, predict their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and guide the design of new analogues with improved efficacy. researchgate.net These in silico methods reduce the time and cost associated with traditional drug discovery by allowing researchers to prioritize the most promising candidates for experimental testing. nih.gov

Prospects for Rational Design of Functionally Tunable Chemical Entities

The ability to design and synthesize molecules with precisely controlled properties and functions is a major goal in chemistry. This concept of "rational design" is moving beyond simple modifications of existing molecular scaffolds to a more fundamental understanding of how chemical structure dictates function. nih.gov By exploring the vastness of "chemical compound space," researchers are discovering that multiple, structurally distinct molecules can possess the same desired set of quantum-mechanical properties. nih.gov This "freedom of design" opens up new possibilities for creating novel chemical entities with tailored functions. In the future, it may be possible to design functionally tunable systems, for example, by creating networks of enzymatic reactions that can be programmed to exhibit dynamic behaviors like oscillations. nih.govtue.nl For molecules like this compound, this could mean designing derivatives with finely tuned reactivity, stability, or biological activity for specific applications in materials science or medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl (1,3-benzothiazol-2-ylthio)acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via alkylation of 1,3-benzothiazol-2-thiol with methyl chloroacetate under reflux in aprotic solvents (e.g., chloroform or acetonitrile). Optimization involves adjusting reaction time (6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of thiol to alkylating agent). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the methyl ester (δ ~3.7 ppm for OCH₃) and benzothiazole aromatic protons (δ 7.2–8.1 ppm). The thioether (–S–) linkage is inferred by the absence of –SH signals .
  • IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) of the ester and C–S vibrations (~650–750 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should match the molecular weight (e.g., m/z ~255 for C₁₀H₉NO₂S₂) .

Q. How is X-ray crystallography utilized to resolve the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines space group, bond lengths, and angles. For example, monoclinic systems (e.g., P2₁/c) are common, with intermolecular hydrogen bonds (N–H⋯O/S) stabilizing the lattice .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are employed to study the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and thermodynamic stability. These models predict nucleophilic/electrophilic sites and correlate with experimental reactivity in cross-coupling or biological interactions .

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice influence the physicochemical properties of this compound?

  • Methodological Answer : SC-XRD data reveal intermolecular interactions such as C–H⋯O hydrogen bonds and S⋯S contacts (~3.6 Å), which affect melting points and solubility. Hirshfeld surface analysis quantifies these interactions, guiding polymorph screening and co-crystal design .

Q. What strategies address contradictions between spectroscopic data and proposed structures during elucidation?

  • Methodological Answer : Cross-validation using complementary techniques:

  • SC-XRD resolves ambiguities in NMR/IR assignments (e.g., distinguishing keto-enol tautomers).
  • Dynamic NMR probes conformational flexibility in solution.
  • DFT-predicted spectra (e.g., ¹³C chemical shifts) are compared to experimental data to validate structural models .

Q. How is this compound functionalized to explore structure-activity relationships (SAR) in medicinal chemistry applications?

  • Methodological Answer : Derivatization via:

  • Ester hydrolysis to carboxylic acid for metal coordination.
  • Nucleophilic substitution at the benzothiazole C2 position with amines/halides.
    Biological assays (e.g., antimicrobial, anticancer) are paired with SAR analysis to identify pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.